molecular formula C16H13N3O B5510365 1-[4-(4-quinazolinylamino)phenyl]ethanone

1-[4-(4-quinazolinylamino)phenyl]ethanone

Cat. No.: B5510365
M. Wt: 263.29 g/mol
InChI Key: WNKZUHZLTQWSNI-UHFFFAOYSA-N
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Description

1-[4-(4-quinazolinylamino)phenyl]ethanone is an organic compound with the molecular formula C16H13N3O. It is known for its unique structure, which includes a quinazoline ring attached to a phenyl group, further connected to an ethanone moiety.

Scientific Research Applications

1-[4-(4-quinazolinylamino)phenyl]ethanone has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-quinazolinylamino)phenyl]ethanone typically involves the reaction of 4-aminophenyl ethanone with quinazoline derivatives under specific conditions. One common method includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-quinazolinylamino)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 1-[4-(4-quinazolinylamino)phenyl]ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinazoline ring is known to bind to specific active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-quinazolinylamino)phenyl]ethanone is unique due to its quinazoline ring, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound in medicinal chemistry and material science .

Properties

IUPAC Name

1-[4-(quinazolin-4-ylamino)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-11(20)12-6-8-13(9-7-12)19-16-14-4-2-3-5-15(14)17-10-18-16/h2-10H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKZUHZLTQWSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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